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Compound of Interest

Compound Name: puberulin A

Cat. No.: B1251720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Puberuline C is a structurally intricate C19-diterpenoid alkaloid first isolated from the roots of

Aconitum barbatum var. puberulum. Its complex 6/7/5/6/6/6-membered hexacyclic ring system

and multiple stereocenters have made it a subject of significant interest in the field of natural

product chemistry. The limited natural abundance of puberuline C has historically hindered

extensive biological investigation; however, the recent successful total synthesis of this

molecule has opened new avenues for research into its pharmacological potential. This guide

provides a comprehensive overview of the known physical and chemical properties of

puberuline C, detailed experimental protocols for its isolation and synthesis, and a discussion

of the general biological activities associated with its structural class.

Physicochemical Properties
The physicochemical properties of puberuline C have been determined through a combination

of spectroscopic and analytical techniques following its isolation from natural sources. While

some specific physical constants like the melting point and optical rotation are not widely

reported in more recent literature, its fundamental chemical characteristics are well-established.
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Property Value Source

Molecular Formula C33H45NO10 (Sun et al., 2009)

Molecular Weight 615.71 g/mol (Calculated)

Appearance Amorphous powder (Sun et al., 2009)

Optical Rotation [α]D20 +28.6 (c 0.14, CHCl3) (Sun et al., 2009)

Solubility
Specific solubility data for puberuline C in a range of solvents is not extensively documented.

However, based on its classification as a diterpenoid alkaloid and the solvents used during its

isolation and purification (chloroform, methanol), it is expected to be soluble in chlorinated

solvents and polar organic solvents, with limited solubility in water.

Spectroscopic Data
The structural elucidation of puberuline C was heavily reliant on a suite of spectroscopic

techniques. The following tables summarize the key spectral data as reported in the original

isolation literature.

¹H NMR Spectral Data (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 3.45 d 8.5

2 2.65 m

3 2.90 m

5 2.15 d 6.0

6 4.05 d 6.5

7 4.30 d 6.5

9 2.75 d 7.0

10 2.40 m

12 2.05, 1.80 m

13 3.20 m

14 4.90 d 5.0

15 2.25, 1.95 m

16 4.20 s

17 3.30, 2.80 m

19 2.55, 2.35 m

N-CH₂ 3.10, 2.50 m

N-CH₃ 1.05 t 7.0

1-OCH₃ 3.30 s

6-OCH₃ 3.35 s

8-OCH₃ 3.25 s

16-OCH₃ 3.40 s

OAc 2.00 s

Ar-H 8.05 (2H) d 8.5
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7.60 (1H) t 7.5

7.45 (2H) t 8.0

(Data compiled from Sun et al., 2009)

¹³C NMR Spectral Data (125 MHz, CDCl₃)
Position δ (ppm) Position δ (ppm)

1 86.2 15 38.0

2 34.5 16 92.5

3 39.0 17 62.0

4 48.5 18 79.5

5 54.0 19 56.5

6 82.5 N-CH₂ 49.0

7 77.0 N-CH₃ 13.5

8 83.5 1-OCH₃ 58.0

9 52.0 6-OCH₃ 56.0

10 45.0 8-OCH₃ 57.5

11 49.5 16-OCH₃ 59.0

12 29.0 OAc (C=O) 170.0

13 43.0 OAc (CH₃) 21.5

14 75.5 Ar-C

130.5, 130.0 (x2),

128.5 (x2), 133.0,

166.5

(Data compiled from Sun et al., 2009)

Infrared (IR) and Mass Spectrometry (MS) Data
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IR (KBr, cm⁻¹): 3450, 1735, 1715, 1600, 1580, 1240, 1100, 1080, 850, 710

HR-ESI-MS:m/z 616.3068 [M+H]⁺ (Calcd. for C₃₃H₄₆NO₁₀, 616.3071)

(Data compiled from Sun et al., 2009)

Experimental Protocols
Isolation and Purification of Puberuline C
The following is a generalized protocol based on the methods described for the isolation of

diterpenoid alkaloids from Aconitum species.

Workflow for Isolation of Puberuline C

To cite this document: BenchChem. [In-Depth Technical Guide to Puberuline C: A Complex
Diterpenoid Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251720#physical-and-chemical-properties-of-
puberuline-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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